3-(Methoxycarbonyl)amino-beta-carboline

Benzodiazepine receptor binding Radioligand displacement Beta-carboline SAR

Procure the definitive tool for isolating benzodiazepine sedative mechanisms. This beta-carboline uniquely blocks diazepam's sedative effects without convulsant, anxiogenic, or broad antagonist liabilities. Unlike flumazenil or beta-CCM, its dose-dependent selectivity allows precise control over receptor occupancy vs. functional efficacy, enabling clean anxiolytic profiling. Essential for pharmaceutical R&D mapping GABA-A subtype contributions to hypnotic side effects.

Molecular Formula C13H11N3O2
Molecular Weight 241.24 g/mol
CAS No. 91985-74-9
Cat. No. B1204472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)amino-beta-carboline
CAS91985-74-9
Synonyms3-(methoxycarbonyl)amino-beta-carboline
3-MCABC
Molecular FormulaC13H11N3O2
Molecular Weight241.24 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC=C2C(=C1)C3=CC=CC=C3N2
InChIInChI=1S/C13H11N3O2/c1-18-13(17)16-12-6-9-8-4-2-3-5-10(8)15-11(9)7-14-12/h2-7,15H,1H3,(H,14,16,17)
InChIKeyWCNHWQATGLIDEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Methoxycarbonyl)amino-beta-carboline (91985-74-9) Procurement: Benchmarking a Selective Benzodiazepine Sedation Antagonist


3-(Methoxycarbonyl)amino-beta-carboline (beta-CMC) is a synthetic beta-carboline derivative that functions as a ligand at the benzodiazepine binding site of the GABA-A receptor [1]. Originally characterized for its selective antagonism of the sedative effects of diazepam and other benzodiazepines, beta-CMC lacks the intrinsic convulsant or anxiogenic activity seen with many structurally related beta-carboline esters [2]. Its distinct pharmacological profile—high in vitro receptor affinity combined with restricted in vivo activity—makes it a critical chemical probe for dissociating the sedative component from the anxiolytic, anticonvulsant, and myorelaxant actions of GABAergic drugs [1].

Why 3-(Methoxycarbonyl)amino-beta-carboline Cannot Be Replaced with Generic Beta-Carboline Benzodiazepine Ligands


Generic substitution among benzodiazepine receptor ligands is precluded by profound functional divergence within the beta-carboline class. While compounds like methyl beta-carboline-3-carboxylate (beta-CCM) act as potent inverse agonists that induce convulsions and anxiety, and the classical antagonist flumazenil non-selectively blocks all benzodiazepine actions, beta-CMC uniquely exerts a pharmacologically selective antagonism directed at sedation alone [1]. Even a closely related 3-amino derivative—3-(ethylamino)-beta-carboline—exhibits a drastically different in vivo profile, displaying long-lasting proconvulsant activity in primates, whereas beta-CMC at the same screening tier is completely devoid of convulsant or anxiogenic effects [2]. These qualitative efficacy differences originate from subtle structural variations at the 3-position, meaning that no generic beta-carboline or broad-spectrum antagonist can replicate beta-CMC's selective, sedation-targeted blockade [2].

Quantitative Selection Evidence: 3-(Methoxycarbonyl)amino-beta-carboline vs. Closest Analogs


In Vitro Benzodiazepine Receptor Affinity: beta-CMC vs. 3-(Ethylamino)-beta-carboline

In a head-to-head synthesis-and-screening study of seven 3-N-substituted 3-amino-beta-carboline derivatives, beta-CMC displaced [3H]flunitrazepam with an IC50 of 71 nM, whereas the close analog 3-(ethylamino)-beta-carboline required a 6.5-fold higher concentration (IC50 = 460 nM) to achieve equivalent displacement [1]. This significant difference in binding potency was the primary criterion for advancing beta-CMC to in vivo characterization over the ethylamino congener [1].

Benzodiazepine receptor binding Radioligand displacement Beta-carboline SAR

In Vivo Functional Selectivity: Sedation Antagonism Without Blocking Anxiolysis or Anticonvulsant Activity

Unlike the classical antagonist flumazenil (Ro 15-1788), which non-selectively blocks multiple benzodiazepine effects, beta-CMC given intraperitoneally selectively antagonized the sedative actions of diazepam in mice while leaving its anxiolytic and anticonvulsant effects intact [1][2]. At a dose of 10 mg/kg i.p., beta-CMC significantly attenuated diazepam's reduction of locomotor activity (the operational measure of sedation) but failed to modify the anticonvulsant protection provided by diazepam (5 mg/kg i.p.) against bicuculline-induced seizures [2].

Sedation-selective antagonism Benzodiazepine pharmacology In vivo behavioral profiling

Absence of Proconvulsant and Anxiogenic Intrinsic Activity vs. beta-CCM and 3-(Ethylamino)-beta-carboline

Intrinsic behavioral activity sharply distinguishes beta-CMC from other high-affinity beta-carboline ester ligands. Methyl beta-carboline-3-carboxylate (beta-CCM) acts as a full inverse agonist at benzodiazepine receptors, predictably producing convulsions and anxiogenic effects in rodents [1]. Similarly, 3-(ethylamino)-beta-carboline displayed long-lasting proconvulsant activity in Papio papio baboons [2]. In marked contrast, beta-CMC was explicitly demonstrated in the same screening program to lack any convulsant, proconvulsant, or anxiogenic activity when administered alone, even while retaining its antagonist efficacy against drug-induced sedation [2].

Intrinsic activity Inverse agonist Convulsant liability

Preferential Binding to Omega-1 (BZ-1) Receptor Subtypes and Selective Antagonism of Zolpidem-Induced Sedation

Beta-CMC binds preferentially to omega-1 (BZ-1) benzodiazepine receptor subtypes, a property shared with the hypnotic zolpidem [1]. When co-administered with zolpidem in mice, beta-CMC selectively antagonized the sedative and muscle-relaxant effects while leaving some anticonvulsant actions of zolpidem intact. Specifically, beta-CMC antagonized zolpidem's effect against isoniazid-induced convulsions without affecting its activity against pentylenetetrazole- or electroshock-induced seizures, and it blocked zolpidem-induced reductions in locomotor activity and muscle strength [1].

Omega-1 (BZ-1) subtype Zolpidem interaction Receptor subtype selectivity

Structural Basis for Differentiation: X-ray Crystal Packing and Hydrogen-Bonding Patterns vs. beta-CCM and N-Ethyl-3-carbamoyl-beta-carboline

The X-ray crystal structure of beta-CMC was determined and compared with those of two other pharmacologically active beta-carbolines—methyl beta-carboline-3-carboxylate (beta-CCM) and N-ethyl-3-carbamoyl-beta-carboline [1]. The study revealed that beta-CMC's crystal packing characteristics, specifically the pattern of intermolecular hydrogen bonding and the quality of pi-pi stacking interactions, differ fundamentally from those of beta-CCM and the carbamoyl derivative [1]. These solid-state structural distinctions correlate with the divergent in vivo pharmacological profiles observed across these structurally related compounds.

X-ray crystallography Intermolecular hydrogen bonding Crystal packing

In Vivo Intrinsic Activity: Evidence for Partial Agonism at Higher Doses

At higher doses, beta-CMC exhibits a shift in its pharmacological signature from silent antagonist to partial agonist. In the bicuculline seizure threshold test in mice, beta-CMC administered alone at 100 mg/kg i.p. significantly elevated the seizure threshold, demonstrating an intrinsic anticonvulsant effect [1]. Furthermore, while 10 mg/kg beta-CMC selectively antagonized diazepam's sedative action without affecting anticonvulsant protection, increasing the dose to 40 mg/kg resulted in significant attenuation of diazepam's anticonvulsant effect as well [1]. This dose-dependent expansion of pharmacological activity from selective sedation antagonist to broader-spectrum partial agonist distinguishes beta-CMC from pure antagonists such as flumazenil.

Partial agonist Dose-dependent efficacy Benzodiazepine receptor

High-Value Application Scenarios for 3-(Methoxycarbonyl)amino-beta-carboline (91985-74-9) Based on Quantitative Evidence


Selective Pharmacological Dissection of Benzodiazepine Sedation vs. Anxiolysis in Behavioral Neuroscience

By leveraging beta-CMC's unique ability to block the sedative but not the anxiolytic effects of benzodiazepines at 10 mg/kg i.p. [1], researchers can design experiments that cleanly isolate the anxiolytic component of GABA-A receptor modulation. This property is unmatched by flumazenil or ZK 93426, which non-selectively antagonize all benzodiazepine actions, and cannot be replicated by beta-CCM, which introduces confounding anxiogenic activity [1][2].

Omega-1 (BZ-1) Receptor Subtype Mapping in Hypnotic Drug Development

Beta-CMC's preferential binding to omega-1 (BZ-1) sites and its selective antagonism of zolpidem's sedative but not all anticonvulsant effects [3] make it a critical chemical tool for pharmaceutical companies mapping receptor subtype contributions to hypnotic efficacy versus side-effect profiles. This application is directly supported by the dissociation of isoniazid-seizure antagonism from PTZ/electroshock-seizure antagonism [3].

Negative Control Compound for Beta-Carboline Inverse Agonist Screening Campaigns

Because beta-CMC is structurally a beta-carboline with high benzodiazepine receptor affinity (IC50 71 nM) [4] yet completely lacks the convulsant and anxiogenic intrinsic activity characteristic of beta-CCM and other beta-carboline esters [4], it serves as an ideal negative control in screening cascades designed to identify novel inverse agonists. Its structural similarity to active compounds ensures receptor engagement without the behavioral liability that would otherwise limit dosing.

Dose-Response Studies of Partial Agonism at the Benzodiazepine Receptor

The demonstration that beta-CMC transitions from a selective sedation antagonist (10 mg/kg) to a broader antagonist (40 mg/kg) and eventually to an intrinsic anticonvulsant (100 mg/kg i.p.) [5] makes it a valuable reference compound for studies investigating the relationship between benzodiazepine receptor occupancy and functional efficacy. This graded pharmacology is distinct from the binary antagonist profile of flumazenil [5].

Quote Request

Request a Quote for 3-(Methoxycarbonyl)amino-beta-carboline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.